molecular formula C19H20FNO4 B14659519 Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 39562-67-9

Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B14659519
CAS No.: 39562-67-9
M. Wt: 345.4 g/mol
InChI Key: MUMTTZTWVFEGKP-UHFFFAOYSA-N
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Description

Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-propenyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate: Similar structure but lacks the fluorine atom.

    Ethyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

Uniqueness

The presence of the fluorophenyl group in Methyl 2-propenyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

39562-67-9

Molecular Formula

C19H20FNO4

Molecular Weight

345.4 g/mol

IUPAC Name

3-O-methyl 5-O-prop-2-enyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20FNO4/c1-5-10-25-19(23)16-12(3)21-11(2)15(18(22)24-4)17(16)13-8-6-7-9-14(13)20/h5-9,17,21H,1,10H2,2-4H3

InChI Key

MUMTTZTWVFEGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2F)C(=O)OC

Origin of Product

United States

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